Tetradecanehydrazide

Description

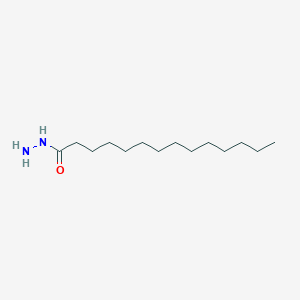

Tetradecanehydrazide refers to a class of organic compounds characterized by a 14-carbon aliphatic chain (tetradecane) linked to a hydrazide functional group (-C(O)NHNH₂). A prominent example is N′-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tétradecanehydrazide (CAS: 881659-50-3), which features a pyrazole ring substituted with fluorophenyl and phenyl groups (Fig. 1) . Its molecular formula is C₃₀H₃₉FN₄O, with a molecular weight of 490.667 g/mol . This compound exemplifies the structural diversity of hydrazides, where the hydrazide group is conjugated to aromatic systems, influencing electronic properties and biological interactions.

Properties

CAS No. |

20478-71-1 |

|---|---|

Molecular Formula |

C14H30N2O |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

tetradecanehydrazide |

InChI |

InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(17)16-15/h2-13,15H2,1H3,(H,16,17) |

InChI Key |

KXTZPAQXYKUVLD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NN |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazides are broadly classified based on chain length, substituent groups, and functional variations. Below, Tetradecanehydrazide is compared to homologs, analogs, and structurally related compounds.

Homologous Series: Chain Length Variation

A homologous series of anti-tuberculosis (TB) hydrazides synthesized via microwave irradiation includes:

| Property | This compound (14C) | Pentadecanehydrazide (15C) |

|---|---|---|

| Chain Length | 14 carbons | 15 carbons |

| Log P (Lipophilicity) | Baseline | +7% vs. 14C |

| Molecular Weight | ~490 g/mol* | ~504 g/mol* |

| Anti-TB Activity | Significant inhibition | Enhanced inhibition** |

Molecular weights inferred from naming conventions.

*Increased lipophilicity improves membrane permeability, enhancing efficacy .

Adding one carbon to the aliphatic chain increases Log P by 7%, enhancing lipid solubility and bioavailability. For example, extending from 11 to 14 carbons raises Log P by ~26% .

Substituent Variation: Aromatic vs. Aliphatic Systems

- This compound (Pyrazole-substituted) : Contains a fluorophenyl-pyrazole moiety (Fig. 1), introducing steric bulk and electronic effects that influence receptor binding .

- N′-((1H-Indol-3-yl)methylene)palmitohydrazide : A 16-carbon hydrazide with an indole substituent (CAS: 881402-80-8). The indole group enhances π-π stacking interactions with biological targets .

- Drug C (2-Pyridin-3-ylacetohydrazide) : Features a pyridine ring separated by one aliphatic carbon from the hydrazide group. Pyridine’s electron-withdrawing nature reduces electron density on the hydrazide, altering reactivity .

| Compound | Substituent | Key Properties |

|---|---|---|

| This compound (Pyrazole) | Fluorophenyl-pyrazole | High steric hindrance, moderate Log P |

| Palmitohydrazide (Indole) | Indole | Enhanced π-interactions, higher Log P |

| Drug C (Pyridine) | Pyridine | Electron-withdrawing, reduced basicity |

Functional Group Variations

- Acethydrazide (C₂H₆N₂O) : A simple hydrazide with a two-carbon chain. Its hydrophilicity (Log P ~-1.0) contrasts sharply with this compound, making it less membrane-permeable but more water-soluble .

- Decanedihydrazide (C₁₀H₂₂N₄O₂) : Contains two hydrazide groups, increasing polarity and reducing lipid solubility (Log P ~-2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.